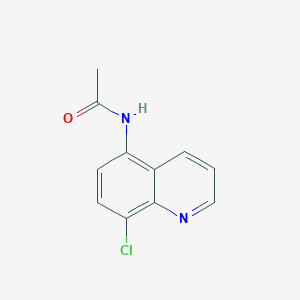
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADE belongs to the class of ketone compounds and is synthesized through a specific method that involves several steps.
科学研究应用
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. In medicinal chemistry, this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound in the development of novel drugs targeting specific enzymes and receptors. In material sciences, this compound has been studied for its potential use in the synthesis of new polymers and materials with unique properties.
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in inflammation, and modulate neurotransmitter release in the brain. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone in scientific research is its potential for the development of novel drugs and materials. This compound has shown promising results in various preclinical studies, making it a valuable compound for further investigation. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its safety and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions related to 1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone that warrant further investigation. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of this compound in the synthesis of new materials and polymers with unique properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its potential use in medicinal chemistry, drug discovery, and material sciences. This compound has shown promising results in various preclinical studies, making it a valuable compound for further investigation. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate compound is then reacted with azetidine to form this compound. The synthesis method of this compound is crucial in ensuring the purity and quality of the compound for scientific research applications.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-5-12(8-11(10)2)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVCUISHCNLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)


![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)




![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
